A-887826
Description
Overview of Voltage-Gated Sodium Channels (VGSCs) and Their Subtypes in Nociception
In the context of nociception, several VGSC subtypes are of particular interest, including NaV1.7, NaV1.8, and NaV1.9, which are predominantly expressed in peripheral sensory neurons. nih.govfrontiersin.orgrupress.orgnih.govfrontiersin.org These channels contribute to the complex electrical signaling that underlies pain perception. frontiersin.org
NaV1.8 is considered a promising therapeutic target for pain management, particularly for chronic pain conditions. frontiersin.orgnih.govfrontiersin.orgmdpi.compnas.org Its potential as a target is supported by genetic studies, including reports of gain-of-function mutations in humans linked to pain disorders, and by studies in animal models where NaV1.8 knockout or knockdown has shown effects on pain behaviors. nih.govmdpi.comdrughunter.com The fact that NaV1.8 is predominantly found in peripheral sensory neurons, with limited expression in the central nervous system, suggests that inhibitors targeting this channel may offer analgesia with reduced central side effects and a lower risk of addiction compared to opioids. frontiersin.orgbiorxiv.org
NaV1.8 plays a significant role in the electrical excitability of nociceptive neurons. It contributes substantially to the inward current during the upstroke of the action potential in small-diameter sensory neurons. pnas.orgpnas.org NaV1.8 channels exhibit a depolarized voltage dependence of inactivation and rapid recovery from inactivation, properties that are crucial for supporting repetitive firing in these neurons. pnas.orgbiorxiv.orgpnas.orgnih.gov This sustained current carried by NaV1.8 contributes to the wide shoulder characteristic of action potentials in nociceptors and is important for maintaining firing during prolonged depolarizations. pnas.orgnih.gov Studies using NaV1.8-null mice have demonstrated that this channel is essential for normal action potential amplitude and repetitive firing capability in dorsal root ganglion (DRG) neurons. biorxiv.org
NaV1.8 is predominantly expressed in primary sensory neurons located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG). frontiersin.orgmdpi.compnas.orgpnas.orgnih.govresearchgate.netfrontiersin.orgnih.gov It was initially identified as a sensory neuron-specific (SNS) channel. mdpi.comnih.gov While its expression is highly enriched in nociceptors, particularly small diameter neurons, the precise distribution and relationship between cell body size and NaV1.8 expression can differ between species, such as rats and humans. mdpi.combiorxiv.orgelifesciences.org Studies have shown that NaV1.8 mRNA and protein are present in a large proportion of DRG and TG neurons. frontiersin.orgnih.govfrontiersin.org Furthermore, NaV1.8 expression can be altered in pathological conditions, such as chronic pain states. mdpi.comnih.govbiorxiv.org
Historical Context of NaV1.8 Inhibitor Development
The development of selective NaV1.8 inhibitors has been an active area of research aimed at creating effective non-opioid analgesics. Early efforts focused on identifying compounds that could block the tetrodotoxin-resistant (TTX-R) sodium currents characteristic of these neurons. frontiersin.orgpnas.org
The discovery of A-803467 in 2007 marked a significant step, as it was identified as a potent and selective blocker of NaV1.8 channels. frontiersin.orgpnas.orgresearchgate.netmedchemexpress.com A-803467 demonstrated efficacy in reducing inflammatory and neuropathic pain in rodent models and selectively blocked NaV1.8 by suppressing spontaneous action potentials in vitro. frontiersin.orgpnas.orgresearchgate.net However, A-803467 had limitations, including relatively poor oral pharmacokinetics. frontiersin.org Building upon the knowledge gained from A-803467, A-887826 was subsequently developed. frontiersin.orgresearchgate.netfrontiersin.org this compound is structurally distinct from A-803467 and was designed to be a more potent NaV1.8 inhibitor. researchgate.net It demonstrated the ability to inactivate TTX-resistant currents and attenuate neuropathic tactile allodynia in rats. frontiersin.orgresearchgate.netfrontiersin.orgevitachem.com
This compound is one of several NaV1.8 inhibitors that have been investigated for their therapeutic potential. Other prominent compounds include A-803467, LTGO-33, PF-01247324, VX-150, and VX-548 (suzetrigine). frontiersin.orgrupress.orgnih.govmdpi.compnas.orgbiorxiv.orgpnas.orgresearchgate.netnih.govmedchemexpress.comyale.edu
While A-803467 is known for its high selectivity over other sodium channels, this compound generally shows higher potency for NaV1.8 but with somewhat less selectivity, for instance, only threefold selectivity over human NaV1.2 channels compared to >100-fold for A-803467. researchgate.netnih.govmedchemexpress.com A notable characteristic of this compound is its prominent "reverse use dependence," where inhibition is relieved by repetitive short depolarizations, an effect much stronger than that observed with A-803467. pnas.orgnih.govrupress.orgresearchgate.netresearchgate.net This property could potentially limit its efficacy during the high-frequency firing of nociceptors. nih.govrupress.orgresearchgate.netresearchgate.net
In contrast, newer inhibitors like VX-548 (suzetrigine) and LTGO-33 have shown different state-dependent inhibition profiles. pnas.orgrupress.orgresearchgate.netnih.gov VX-548, which has advanced to clinical trials and recently received FDA approval for acute pain, exhibits minimal reverse use dependence during action potential trains. pnas.orgpnas.orgbiorxiv.orgyale.edurupress.org LTGO-33 also shows no significant use-dependent relief of inhibition with physiological voltage waveforms at physiological temperatures, although for different kinetic reasons than VX-548. researchgate.netnih.gov PF-01247324 is another selective NaV1.8 blocker that has shown efficacy in animal models of inflammatory and neuropathic pain and inhibits TTX-resistant currents in human DRG neurons. frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net VX-150, an orally bioavailable prodrug, was among the first selective NaV1.8 inhibitors studied in human experimental pain models and showed influence on cold pressor pain thresholds. frontiersin.orgrupress.org
The development of these various compounds, including this compound, has contributed significantly to understanding the role of NaV1.8 in pain signaling and the potential of targeting this channel for therapeutic benefit. The diverse properties and state-dependent interactions of these inhibitors highlight the complexity of developing effective and selective NaV1.8 blockers.
Here is a table summarizing some of the characteristics of prominent NaV1.8 inhibitors discussed:
| Compound | NaV1.8 IC50 (nM) | Selectivity vs. other NaV subtypes | Key Characteristics |
| A-803467 | 8 (human) pnas.orgmedchemexpress.com | >100-fold vs. NaV1.2, 1.3, 1.5, 1.7 pnas.orgresearchgate.net | Potent and selective, attenuates pain in rodent models, poor oral bioavailability frontiersin.orgpnas.orgresearchgate.net |
| This compound | 11 (human) medchemexpress.commedchemexpress.com | ~3-fold vs. NaV1.2, >30-fold vs. NaV1.5 researchgate.netmedchemexpress.com | Potent, voltage-dependent, attenuates neuropathic tactile allodynia, prominent reverse use dependence frontiersin.orgresearchgate.netnih.govevitachem.comrupress.orgresearchgate.net |
| LTGO-33 | Not specified in snippets | ~600-fold vs. other VGSCs frontiersin.org | Selective, state-independent (reportedly), species specificity frontiersin.orgresearchgate.net |
| PF-01247324 | 196 (human) medchemexpress.com | Selective over NaV1.5 and TTX-sensitive channels frontiersin.orgfrontiersin.org | Orally bioavailable, attenuates nociception and sensory neuron excitability frontiersin.orgfrontiersin.orgnih.gov |
| VX-150 | Highly selective medchemexpress.com | Highly selective medchemexpress.com | Orally active prodrug, studied in human experimental pain frontiersin.orgrupress.org |
| VX-548 (Suzetrigine) | Potent (IC50 ~0.4 nM at 37°C) pnas.org | Highly selective pnas.org | Potent, minimal reverse use dependence during AP trains, approved for acute pain pnas.orgpnas.orgbiorxiv.orgyale.edurupress.org |
Note: IC50 values and selectivity profiles can vary depending on the specific assay conditions and expressed channel subtypes.
| Compound | PubChem CID |
| This compound | 329825349 |
| A-803467 | 160188 |
| LTGO-33 | 160053828 |
| PF-01247324 | 44579047 |
| VX-150 | 135638288 |
| VX-548 | 146017514 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266212-81-0 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1266212-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Molecular Pharmacology and Biophysical Characterization of A 887826
Mechanism of Action of A-887826 as a NaV1.8 Channel Blocker
This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8, a channel that is predominantly expressed in primary sensory neurons and plays a crucial role in pain signaling. nih.govapexbt.comnih.gov Its mechanism of action is characterized by a strong dependence on the conformational state of the channel, leading to a unique pharmacological profile. apexbt.comresearchgate.net
Voltage-Dependent Blockade of Tetrodotoxin-Resistant (TTX-R) Sodium Currents
This compound demonstrates potent, voltage-dependent inhibition of tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion (DRG) neurons, which are primarily mediated by NaV1.8 channels. nih.govresearchgate.net The potency of this compound is significantly influenced by the membrane potential. researchgate.net The compound exhibits a higher affinity for the inactivated state of the NaV1.8 channel compared to the resting state. apexbt.comresearchgate.net This voltage-dependent action means that this compound is more effective at blocking channels in neurons that are depolarized, a common characteristic of neurons involved in chronic pain states. researchgate.netprobechem.com
| Parameter | Value | Cell Type | Reference |
| IC50 for TTX-R Na+ currents | 8 nM | Rat DRG neurons | nih.govresearchgate.net |
| IC50 for recombinant human NaV1.8 | 11 nM | - | apexbt.comnih.gov |
State-Dependent Inhibition of NaV1.8 Channels
The inhibitory effect of this compound is highly dependent on the functional state of the NaV1.8 channel, showing preferential binding to certain conformations. apexbt.comresearchgate.net
This compound enhances the voltage-dependent inactivation of TTX-R currents. At a concentration of 100 nM, this compound shifts the midpoint of voltage-dependent inactivation of these currents by approximately -4 mV, without affecting the voltage-dependent activation of the channel. nih.govresearchgate.netmedchemexpress.com This shift promotes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization.
A striking feature of this compound's interaction with NaV1.8 channels is the phenomenon of "reverse use-dependence". nih.govrupress.orgnih.gov Unlike traditional sodium channel blockers that show increased inhibition with repetitive stimulation (use-dependence), the inhibition by this compound is relieved by repetitive short depolarizations. nih.govnih.gov This effect is significantly more pronounced with this compound compared to other NaV1.8 inhibitors like A-803467. nih.gov This unusual property has been observed in both human NaV1.8 channels expressed in cell lines and native NaV1.8 channels in mouse DRG neurons. nih.gov The relief of inhibition can be substantial, even at physiological firing frequencies. nih.govrupress.org
The reverse use-dependence of this compound is particularly evident under conditions that mimic the physiological environment. nih.govrupress.orgnih.gov Studies conducted at physiological resting potentials and temperatures have shown that inhibition by this compound is dramatically reduced by repetitive stimulation. nih.govrupress.orgnih.gov For instance, substantial relief of inhibition of native NaV1.8 channels was observed during repetitive stimulation with action potential waveforms at 5 Hz. nih.govnih.gov At 37°C, this compound inhibition was significantly relieved by action potential waveforms applied at 20 Hz. rupress.org This suggests that the physiological firing patterns of neurons can significantly impact the efficacy of the compound. nih.govrupress.org
Lack of Frequency-Dependent Inhibition
Consistent with its property of reverse use-dependence, this compound does not exhibit frequency-dependent inhibition. nih.govresearchgate.netmedchemexpress.com In contrast to many other sodium channel blockers, where repeated stimulation at higher frequencies leads to a cumulative block, the inhibitory effect of this compound is not enhanced and is, in fact, diminished with increased frequency of channel activation. nih.govnih.govresearchgate.net
Selectivity Profile of this compound Across Voltage-Gated Sodium Channel Subtypes
This compound is a potent blocker of the voltage-gated sodium channel NaV1.8, but its activity is not entirely exclusive to this subtype. Its selectivity has been characterized across several other key sodium channel isoforms, revealing a profile that distinguishes it from other known NaV1.8 inhibitors.
Potency at Recombinant Human NaV1.8 Channels
Research has consistently demonstrated that this compound is a highly potent inhibitor of recombinant human NaV1.8 channels. Multiple studies have established its half-maximal inhibitory concentration (IC50) to be 11 nM for this specific channel subtype. nih.govtocris.comapexbt.comprobechem.comtargetmol.commedchemexpress.com This high potency underscores the compound's significant interaction with the primary target, which is predominantly expressed in sensory neurons and implicated in pain signaling. apexbt.com
Relative Potency Against NaV1.2, NaV1.5, and Tetrodotoxin-Sensitive (TTX-S) Na+ Currents
While potent at NaV1.8, this compound exhibits a lesser degree of activity against other sodium channel subtypes. The compound is approximately 3-fold less potent at blocking NaV1.2 channels. nih.govprobechem.comresearchgate.net Its selectivity is more pronounced when compared to the cardiac sodium channel, NaV1.5, against which it is more than 30-fold less potent. nih.govprobechem.comresearchgate.net Furthermore, its potency is about 10-fold lower for blocking general tetrodotoxin-sensitive (TTX-S) sodium currents, which represent a collection of different sodium channel subtypes sensitive to tetrodotoxin. nih.govprobechem.commedchemexpress.com
| Channel Subtype | Relative Potency Compared to NaV1.8 |
|---|---|
| NaV1.2 | ~3-fold less potent nih.govprobechem.comresearchgate.net |
| NaV1.5 | >30-fold less potent nih.govprobechem.comresearchgate.net |
| TTX-S Currents | ~10-fold less potent nih.govprobechem.commedchemexpress.com |
Comparison of Selectivity with Other NaV1.8 Blockers
When compared to other selective NaV1.8 blockers, such as A-803467, this compound displays a different pharmacological profile. Although this compound is more potent in its inhibition of NaV1.8, it shows a lower degree of selectivity over other sodium channel subtypes. researchgate.netnih.gov For instance, A-803467 has been reported to have a more than 100-fold selectivity for NaV1.8 over channels like NaV1.2, NaV1.5, and NaV1.7. nih.gov In contrast, the selectivity of this compound over NaV1.2 is only about threefold. researchgate.net This highlights a trade-off between potency and selectivity in the design of NaV1.8 inhibitors.
Interaction Site and Binding Kinetics of this compound on NaV1.8 Channels
The interaction of this compound with the NaV1.8 channel is state-dependent, meaning its blocking efficacy is influenced by the conformational state of the channel. The compound is a voltage-dependent blocker, showing a higher affinity for inactivated states of the channel. nih.govapexbt.com Characterization of its effect on the tetrodotoxin-resistant (TTX-R) current in rat dorsal root ganglion (DRG) neurons showed that this compound at a concentration of 100 nM shifts the midpoint of voltage-dependent inactivation by approximately 4mV in the hyperpolarizing direction, without affecting the voltage-dependent activation. nih.govmedchemexpress.com
A distinctive feature of this compound's binding kinetics is its property of "reverse use dependence" or "use-dependent relief of inhibition." nih.govnih.gov Unlike many sodium channel blockers that show increased inhibition with repetitive channel activation (use-dependence), the inhibition by this compound is actually reduced by repetitive short depolarizations. nih.gov This effect is significantly more prominent for this compound than for the related compound A-803467. nih.govnih.gov This phenomenon is thought to arise from a reduced binding affinity of this compound to inactivated states of the channel. nih.gov The precise binding site remains uncertain; its larger molecular structure compared to A-803467 suggests it may interact differently with the channel pore. nih.gov
Differences in IC50 Values Between Human and Rat NaV1.8 Channels
There are observed differences in the potency of this compound between NaV1.8 channels from different species. The compound potently blocks recombinant human NaV1.8 channels with an IC50 of 11 nM. nih.govapexbt.comprobechem.commedchemexpress.com In comparison, it blocks native tetrodotoxin-resistant (TTX-R) sodium currents, which are primarily conducted by NaV1.8 channels, in small-diameter rat dorsal root ganglion (DRG) neurons with a very similar IC50 of 8 nM. nih.govprobechem.comtargetmol.commedchemexpress.com While these values suggest comparable potency between human and rat channels, other studies have highlighted more significant species-dependent variations. For example, the sensitivity of native mouse NaV1.8 channels to this compound was found to be about 10-fold lower than that of human channels. nih.govrupress.org
| Channel Source | IC50 Value |
|---|---|
| Recombinant Human NaV1.8 | 11 nM nih.govapexbt.comprobechem.commedchemexpress.com |
| Rat DRG TTX-R Na+ Currents | 8 nM nih.govprobechem.comtargetmol.commedchemexpress.com |
| Native Mouse NaV1.8 | ~10-fold lower potency than human (~300 nM) nih.govrupress.org |
Influence of Channel Sequence and Cell Background on Drug-Channel Interaction
The observed differences in potency across species suggest that variations in the amino acid sequence of the NaV1.8 channel can influence the drug-channel interaction. rupress.org It has been noted that the voltage dependence and gating kinetics of human and rat NaV1.8 channels are somewhat different, which could contribute to subtle differences in state-dependent drug binding. rupress.org
Furthermore, the cellular background in which the channel is expressed plays a crucial role. A significant difference in potency was observed between cloned human NaV1.8 channels expressed in a cell line (CHO cells) and native NaV1.8 channels in mouse DRG neurons. nih.gov This discrepancy could be attributed not only to species-specific sequence differences but also to the cellular environment. Factors such as the presence and type of auxiliary β-subunits, post-translational modifications, and local membrane composition in native neurons versus recombinant expression systems can all modulate the structure and function of the channel, thereby affecting its interaction with a blocking compound like this compound.
Iii. Preclinical Investigation of A 887826 in Pain Models
Efficacy in Neuropathic Pain Models
Neuropathic pain, often characterized by tactile allodynia and spontaneous firing of sensory neurons, has been a key focus in the preclinical evaluation of A-887826. nih.govmdbneuro.com Studies utilizing relevant animal models have provided insights into the compound's ability to mitigate the symptoms associated with nerve injury.
Attenuation of Tactile Allodynia in Rat Models (e.g., Spinal Nerve Ligation)
This compound has demonstrated efficacy in attenuating tactile allodynia in rat models of neuropathic pain, such as the spinal nerve ligation (SNL) model. researchgate.netnih.govmedchemexpress.comnih.govfrontiersin.orgprobechem.comtocris.com Oral administration of this compound has been shown to produce a dose-dependent reduction in tactile allodynia in rats subjected to SNL. researchgate.netmedchemexpress.comnih.govfrontiersin.org This effect was observed when this compound was administered prior to behavioral testing in SNL rats. medchemexpress.com
Suppression of Evoked Action Potential Firing in Depolarized DRG Neurons
This compound effectively suppressed evoked action potential firing in dorsal root ganglion (DRG) neurons, particularly when these neurons were held at depolarized potentials. researchgate.netnih.govmedchemexpress.comnih.govprobechem.com This indicates that the compound can reduce the excitability of sensory neurons under conditions that mimic pathological states where neurons are more depolarized.
Reversible Suppression of Spontaneous Firing in Inflamed DRG Neurons
Studies have shown that this compound reversibly suppressed spontaneous firing in small diameter DRG neurons isolated from rats with complete Freund's adjuvant (CFA)-induced inflammation. researchgate.netnih.govmedchemexpress.comnih.govprobechem.com This finding suggests that this compound can reduce the aberrant spontaneous activity that contributes to pain signaling in inflammatory conditions. Both this compound and another compound, A-803467, attenuated evoked action potential firing in neurons clamped at -40 mV and suppressed spontaneous firing induced following CFA-induced inflammation. researchgate.netnih.govfrontiersin.org
Efficacy in Inflammatory Pain Models
Beyond neuropathic pain, the preclinical efficacy of this compound has also been investigated in models of inflammatory pain. medchemexpress.comprobechem.commdpi.com
Attenuation of Pain in Complete Freund's Adjuvant (CFA)-Induced Inflammation
This compound has been shown to attenuate pain in models of CFA-induced inflammation. nih.govprobechem.comumn.edumdpi.comresearchgate.net In small diameter DRG neurons from CFA-inflamed rats, this compound reversibly suppressed spontaneous firing. researchgate.netnih.govmedchemexpress.comnih.govprobechem.com This suggests a role for Naᵥ1.8 channels in inflammatory pain and the ability of this compound to modulate this activity.
Iv. Advanced Research Topics and Future Directions for A 887826
Translational Challenges and Discrepancies Between Preclinical and Clinical Studies for NaV1.8 Inhibitors
Translating the promising results observed in preclinical studies of NaV1.8 inhibitors to consistent clinical efficacy has presented challenges. While NaV1.8 is a validated pain target predominantly expressed in peripheral sensory neurons, differences between species and the complex nature of chronic pain contribute to these discrepancies nih.govnih.govalzdiscovery.orgbiorxiv.org.
Differences in NaV1.8 Channel Properties Between Humans and Rodents
Significant differences exist in the properties of NaV1.8 channels between humans and rodents, which can impact the translational success of inhibitors like A-887826. Human NaV1.8 channels, for instance, exhibit a larger persistent current and almost twofold larger ramp current compared to rat NaV1.8 channels in transfected NaV1.8-knockout mouse dorsal root ganglion (DRG) neurons nih.gov. The voltage dependence of activation of human NaV1.8 channels is hyperpolarized by approximately 5 mV compared to rat channels, and fast inactivation of human NaV1.8 is depolarized by 3.7 mV compared to rat NaV1.8 nih.gov. These biophysical differences can influence how effectively a compound blocks the channel in different species. Furthermore, there are differences in the expression levels of NaV1.8 in DRG neurons between mice and humans mdpi.comoup.com. While mouse DRG tissues highly express NaV1.8 (45% of total NaV expression), human DRG tissues express more NaV1.7 channels oup.com. The ratio of TrkA+ DRG neurons expressing NaV1.8 is also different, being 50.6 ± 2.0% in mice and 69.8 ± 2.0% in humans mdpi.com. These variations in channel properties and expression contribute to the challenges in predicting clinical outcomes based on preclinical rodent data mdpi.com.
Considerations for Multi-Drug Targeting Strategies in Chronic Pain
Chronic pain is a complex condition often involving multiple pain pathways and mechanisms. While selective NaV1.8 inhibition holds promise, multi-drug targeting strategies are being considered to achieve more comprehensive pain relief. This involves exploring combinations of NaV1.8 inhibitors with agents that target other ion channels or pain mediators. For example, research is investigating how NaV1.7 and NaV1.8 inhibitors might work together to reduce pain, hypothesizing a potential additive or synergistic effect yale.edu. Additionally, novel dual-target modulators are being developed that target multiple channels, such as NaV1.7, NaV1.8, and NaV1.9, along with KV7 channels, to address neuropathic pain researchgate.net. These approaches aim to overcome the limitations of single-target therapies and provide more effective management of chronic pain conditions.
Exploration of this compound's Role in Other Pain Syndromes or Neurological Conditions
Beyond its primary focus on neuropathic pain, the potential role of this compound and other NaV1.8 inhibitors is being explored in other pain syndromes and neurological conditions, given the expression of NaV1.8 in various tissues and its involvement in neuronal excitability.
Visceral Pain Perception
Growing evidence indicates a critical role for NaV1.8 in the transmission of pain signals throughout the body, including visceral pain nih.gov. NaV1.8 is expressed in vagal afferent neurons associated with pain in mammals and is found in small fiber DRG-associated neurons frontiersin.org. Animal models of enterocolitis have shown increased NaV1.8 expression in sensory neurons, and studies suggest NaV1.8 is required for spontaneous activity in damaged sensory neurons and enhanced intestinal nociceptor activity in rodent models of colitis nih.govfrontiersin.org. While this compound was developed based on a compound that showed reduced response to atropine (B194438) (indicating potential cardiac effects) nih.govfrontiersin.org, this compound itself has demonstrated the ability to inactivate TTX-resistant currents and reduce neuropathic tactile allodynia in rats nih.govfrontiersin.org. The potential of this compound or other NaV1.8 inhibitors specifically for visceral pain is an area of ongoing investigation nih.gov.
Potential for Cardiac Effects
While NaV1.8 is predominantly expressed in peripheral sensory neurons, studies have also investigated its presence and potential role in the heart. Studies performed in mice have provided immunohistochemical and electrophysiological evidence for the expression of NaV1.8 in non-nociceptive neurons within the heart frontiersin.org. Genome-wide association studies have linked specific SCN10A polymorphisms (the gene encoding NaV1.8) to arrhythmias and other cardiac disorders in humans frontiersin.orgnih.gov. There are also reports of increased NaV1.8 mRNA transcript and protein expression in heart tissue from individuals with cardiac hypertrophy and heart failure frontiersin.org. Interestingly, some studies have not confirmed the presence of NaV1.8 channels in cardiomyocytes of normal human heart tissue frontiersin.org. However, the use of this compound as a blocker of SCN10A channels in studies involving human-induced pluripotent stem cell-derived cardiomyocytes from patients with Brugada syndrome (a cardiac disorder) suggests a link between SCN10A variants and cardiac rhythm disorders, potentially via effects on cardiac innervation nih.govpatsnap.com. This highlights the importance of considering potential cardiac effects when developing and studying NaV1.8 inhibitors.
Research Methodologies and Techniques Employed in Studies of this compound
Research into this compound and its effects on NaV1.8 channels employs a variety of methodologies and techniques to understand its pharmacology and potential therapeutic applications.
Electrophysiology techniques, such as patch-clamp, are crucial for characterizing the interaction of this compound with NaV1.8 channels. These methods allow for the measurement of ion currents across cell membranes and the assessment of a compound's ability to block channel activity nih.govnih.govresearchgate.net. Studies using patch-clamp have shown that this compound blocks tetrodotoxin-resistant (TTX-R) currents in small diameter rat DRG neurons in a voltage-dependent manner medchemexpress.comresearchgate.net. It has also been used to study the use-dependent relief of inhibition by this compound in both human NaV1.8 channels expressed in cell lines and native NaV1.8 channels in mouse DRG neurons researchgate.net.
In vitro studies using cells recombinantly expressing human NaV channels, human proteins, and primary human DRG sensory neurons are employed to assess the potency and selectivity of this compound and other NaV1.8 inhibitors nih.gov. Radioligand binding methods are also used in preclinical pharmacology studies nih.gov.
Animal models of pain, particularly neuropathic pain models in rats, are utilized to evaluate the in vivo efficacy of this compound. This compound has been shown to attenuate neuropathic tactile allodynia in these models rndsystems.commedchemexpress.comnih.gov. Techniques like the dynamic weight bearing system can be used to evaluate spontaneous behavior changes in animal models of pain researchgate.net.
Genetic approaches, including the use of NaV1.8-null mice and transgenic rat lines expressing human NaV1.8, are valuable tools for understanding the role of NaV1.8 in pain and for screening potential inhibitors nih.govmdpi.comnih.gov.
Studies involving human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to investigate the effects of NaV1.8 blockers on human cardiac cells, particularly in the context of genetic variants linked to cardiac disorders nih.govpatsnap.com.
Machine learning has also been explored to generate lists of potential NaV1.8 inhibiting compounds frontiersin.org.
These diverse methodologies, ranging from molecular and cellular techniques to in vivo animal models and human cell-based assays, are essential for a comprehensive understanding of this compound's properties and its potential as a therapeutic agent.
In Vitro Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a fundamental technique used to study ionic currents in isolated cells or membrane patches wikipedia.org. This method has been instrumental in characterizing the effects of this compound on sodium channels. This compound has been shown to potently block tetrodotoxin-resistant (TTX-R) sodium currents in small diameter rat dorsal root ganglion (DRG) neurons in a voltage-dependent fashion researchgate.netmedchemexpress.comnih.gov. The compound effectively suppresses evoked action potential firing in DRG neurons held at depolarized potentials and reversibly suppresses spontaneous firing in DRG neurons from inflamed rats researchgate.netmedchemexpress.comnih.govmedkoo.comprobechem.com. Further characterization of TTX-R current block in rat DRG neurons indicated that this compound (100 nM) shifts the mid-point of voltage-dependent inactivation of TTX-R currents by approximately 4 mV without affecting voltage-dependent activation and does not exhibit frequency-dependent inhibition researchgate.netmedchemexpress.comnih.gov.
Studies using patch-clamp electrophysiology have also revealed an unusual property of this compound: "reverse use dependence," where inhibition is relieved by repeated short depolarizations nih.govnih.govresearchgate.net. This effect was observed in both human NaV1.8 channels studied in cell lines and in native NaV1.8 channels in mouse DRG neurons nih.govresearchgate.net. Relief from this compound inhibition requires weaker depolarizations and is faster compared to some other NaV1.8 inhibitors, meaning some relief occurs during each action potential waveform and accumulates during high-frequency trains researchgate.net.
Use of Recombinant Human NaV1.8 Channels in Cell Lines (e.g., HEK293)
Recombinant human NaV1.8 channels expressed in cell lines like HEK293 are widely used to assess the potency and selectivity of NaV1.8 blockers bpsbioscience.combioscience.co.uktocris.com. This compound has been shown to potently block recombinant human NaV1.8 channels with an IC50 of 11 nM researchgate.netmedchemexpress.comnih.govprobechem.comtocris.comrndsystems.com. Studies using these cell lines have contributed to understanding the voltage-dependent and state-dependent inhibition properties of this compound nih.govnih.govresearchgate.netrupress.org. For instance, research on cloned human NaV1.8 channels in a stable cell line at physiological temperature (37°C) using action potential waveforms demonstrated that this compound inhibition was substantially relieved by these waveforms applied at 20 Hz rupress.org.
Studies on Rat and Mouse Dorsal Root Ganglion (DRG) Neurons
Dorsal root ganglion (DRG) neurons are primary pain-sensing neurons and are a critical model for studying the effects of analgesics targeting sodium channels pnas.org. This compound has been extensively studied using isolated rat and mouse DRG neurons. It potently blocks TTX-R sodium currents in small diameter rat DRG neurons researchgate.netmedchemexpress.comnih.govmedkoo.comprobechem.com. The compound effectively suppresses evoked action potential firing and reversibly suppresses spontaneous firing in DRG neurons from inflamed rats researchgate.netmedchemexpress.comnih.govmedkoo.comprobechem.com. Studies in mouse DRG neurons also showed that this compound effectively inhibited native mouse NaV1.8 currents, although the sensitivity was about 10-fold lower than for human NaV1.8 in CHO cells nih.gov. The use-dependent relief of inhibition by this compound has also been observed in native NaV1.8 channels in mouse DRG neurons nih.govresearchgate.net.
In Vivo Rodent Behavioral Models of Pain
In vivo rodent behavioral models are essential for evaluating the analgesic potential of compounds like this compound. This compound has been tested in rat neuropathic pain models, where it significantly attenuated tactile allodynia following oral administration researchgate.netmedchemexpress.comnih.govmedkoo.comprobechem.comevitachem.com. Specifically, in a rat neuropathic pain model (L5-L6 spinal nerve ligation), this compound produced a dose-dependent attenuation of tactile allodynia medchemexpress.com. Both this compound and another NaV1.8 inhibitor, A-803467, have been shown to reduce inflammatory and neuropathic pain in rodent models researchgate.netnih.govnih.gov.
Structural Analogs and Derivative Research for this compound
Research efforts have also focused on identifying and analyzing structural analogs and derivatives of this compound to explore structure-activity relationships and potentially identify compounds with improved properties.
Identification of Novel Series of Structurally Related Pyridine (B92270) Derivatives
This compound is an example of a novel series of structurally related pyridine derivatives identified as potent NaV1.8 channel blockers researchgate.netnih.gov. The synthesis of this compound involves key steps including the formation of the pyridine ring, introduction of a morpholine (B109124) group, and coupling with pyridinecarboxamide evitachem.com. This class of compounds, featuring a complex structure with multiple functional groups, has emerged as potential therapeutic agents for chronic pain conditions evitachem.com.
Comparative Analysis with Structurally Similar Compounds
Comparative analysis of this compound with structurally similar compounds, such as A-803467, has provided insights into their respective properties. Both this compound and A-803467 belong to a broadly similar chemotype containing three aromatic rings that inhibit NaV1.8 channels researchgate.netnih.gov. While both compounds demonstrate preclinical efficacy in pain models, this compound displays higher potency for NaV1.8 compared to A-803467 researchgate.netnih.govfrontiersin.org. However, this compound shows lower levels of selectivity over other sodium channels compared to A-803467 researchgate.netnih.govnih.govfrontiersin.org. This compound is approximately 3-fold less potent at blocking NaV1.2, approximately 10-fold less potent at blocking TTX-sensitive sodium currents, and greater than 30-fold less potent at blocking NaV1.5 channels compared to NaV1.8 researchgate.netmedchemexpress.comnih.govprobechem.comtocris.comrndsystems.com. Comparative studies have also highlighted differences in use-dependent inhibition, with this compound exhibiting more prominent "reverse use dependence" than A-803467 nih.govnih.govresearchgate.net.
Novel Insights into Ion Channel Gating Modulation and Interaction Sites
This compound functions as a potent voltage-dependent blocker of NaV1.8 channels. Studies have shown that this compound blocks tetrodotoxin-resistant (TTX-R) sodium currents in small diameter dorsal root ganglion (DRG) neurons in a voltage-dependent manner. researchgate.netnih.gov Its potency has been demonstrated with IC50 values in the nanomolar range for inhibiting recombinant human NaV1.8 channels (IC50 = 11 nM) and TTX-R currents from rat DRG neurons (IC50 = 8 nM). nih.govrndsystems.commedchemexpress.com this compound exhibits selectivity for NaV1.8 over other sodium channel subtypes, showing significantly less potency against NaV1.2, NaV1.5, and TTX-sensitive sodium currents. nih.govmedchemexpress.com
Research into the interaction sites of NaV1.8 inhibitors, including compounds structurally related to this compound, suggests binding within the central cavity of the channel's pore domain. rcsb.org Structural studies of human NaV1.8 bound to another selective pore blocker, A-803467, have resolved the compound within this central cavity, interacting with specific residues on the S6 segments of domain IV. rcsb.org While this compound is a larger molecule with a different structure than A-803467, the possibility of it interacting within a similar region remains an area of investigation. nih.gov The voltage-dependent nature of this compound block implies its interaction is influenced by the conformational state of the channel, which changes with membrane potential. researchgate.netnih.gov
Exploring the "Reverse Use-Dependence" Mechanism for Therapeutic Advantage
A notable characteristic of this compound's interaction with NaV1.8 channels is its strong "reverse use-dependence". nih.govresearchgate.netnih.gov Unlike typical sodium channel inhibitors that exhibit increased block with repetitive channel activation (conventional use-dependence), the inhibition by this compound is relieved by repetitive short depolarizations, such as those occurring during action potentials. nih.govresearchgate.netnih.gov This phenomenon was observed with repetitive stimulation by action potential waveforms at frequencies as low as 5 Hz in native NaV1.8 channels in mouse DRG neurons, suggesting its potential relevance under physiological firing conditions. nih.govnih.gov
The reverse use-dependence of this compound is significantly more prominent compared to another NaV1.8 inhibitor, A-803467. nih.govresearchgate.netnih.gov This difference appears to be linked to the kinetics of drug dissociation from the channel during depolarization and rebinding during repolarization. colab.wsrupress.org With this compound, the relief of inhibition during depolarization is relatively fast, and the reinhibition at negative voltages is notably slow. colab.wsrupress.org This kinetic profile allows for the accumulation of relief from block during trains of action potentials. colab.wsrupress.org
While conventional use-dependent block is often considered advantageous for pain relief as it preferentially inhibits firing in hyperactive neurons, reverse use-dependence could potentially limit the efficacy of a compound like this compound during sustained high-frequency firing of nociceptors in chronic pain states. nih.govresearchgate.netnih.govbiorxiv.org This suggests that for optimal therapeutic effect in conditions involving repetitive neuronal firing, compounds with conventional use-dependence or minimal reverse use-dependence might be more desirable. nih.govresearchgate.netnih.govbiorxiv.org Therefore, understanding and potentially overcoming the reverse use-dependence of NaV1.8 inhibitors like this compound is an important consideration in the development of future pain therapeutics targeting this channel.
Advanced Computational and Machine Learning Approaches for NaV1.8 Drug Development
Computational and machine learning approaches are increasingly being applied in the study of ion channels and the development of targeted therapeutics, including for NaV1.8 channels. Computational modeling, such as Hodgkin-Huxley type conductance-based models, can be used to simulate the behavior of DRG neurons and investigate how changes in NaV1.8 channel kinetics and expression influence neuronal excitability. frontiersin.orgresearchgate.net These models can help elucidate the mechanisms by which NaV1.8 contributes to pathological pain states and predict the effects of channel modulation. frontiersin.orgresearchgate.net
Machine learning algorithms have been employed to identify potential NaV1.8 inhibiting compounds from large libraries. nih.gov Furthermore, computational models can be used to study the binding properties of analgesics under different conformational states of the channel. mdpi.com By integrating data from various sources, including protein-protein interaction and drug-target interaction networks, machine learning can aid in screening and prioritizing potential therapeutic compounds based on their predicted absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com
Q & A
Q. How can researchers access and download the raw sequence data for A 887826 (PRJNA887826)?
To access the dataset, navigate to the NCBI Sequence Read Archive (SRA) using the provided accession number PRJNA887826. Download the data using the SRA Toolkit or web interfaces like the NCBI BioProject page. Ensure familiarity with FASTQ file formats and preprocessing steps (e.g., quality filtering, adapter trimming) prior to analysis. Metadata, including experimental conditions and sample origins, is critical for contextual interpretation .
Q. What metadata is associated with A 887826, and how does it inform experimental reproducibility?
The metadata includes details on broiler rearing conditions, sampling timelines, DNA extraction protocols, and Institutional Animal Care and Use Committee (IACUC) approval (Protocol #0000020312). Researchers should cross-reference this metadata to align their experimental designs with the original study’s parameters, ensuring reproducibility. For example, variations in diet or housing conditions could confound cross-study comparisons .
Q. What ethical considerations apply when using A 887826 in secondary analyses?
The dataset complies with ethical guidelines outlined by Central Queensland University’s Institutional Review Board. Researchers leveraging this data must adhere to institutional ethics protocols for animal studies, including proper attribution and avoidance of redundant experimentation. Ethical review documentation should be retained for audit purposes .
Advanced Research Questions
Q. How can A 887826 be integrated into a novel microbiota study design using the PICOT framework?
Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:
- Population : Broilers under industrial production.
- Intervention : Controlled microbiota colonization (e.g., probiotics).
- Comparison : Untreated cohorts or alternative treatments.
- Outcome : Microbial diversity metrics (e.g., Shannon index).
- Time : Longitudinal sampling across growth phases. Pair this framework with statistical power analysis to determine sample size adequacy and mitigate Type II errors .
Q. What methodological strategies resolve contradictions between A 887826 and conflicting microbiota studies?
Conduct a meta-analysis to identify confounding variables (e.g., sequencing depth, primer bias, or dietary additives). For instance, if A 887826 reports higher Lactobacillus abundance compared to another study, re-analyze raw data using uniform bioinformatics pipelines (e.g., DADA2 for ASV clustering). Validate findings via qPCR or culturomics to address methodological disparities .
Q. How can A 887826 be combined with metabolomic or proteomic datasets for multi-omics insights?
Use tools like QIIME 2 for 16S rRNA analysis and link results to metabolomic data (e.g., LC-MS) via correlation networks (e.g., SparCC). For example, if Clostridiaceae abundance in A 887826 correlates with butyrate levels in a metabolomic dataset, validate this relationship using germ-free animal models. Ensure data normalization and batch-effect correction to harmonize multi-omics layers .
Q. What steps ensure reproducibility when replicating analyses from A 887826?
- Documentation : Follow the original study’s Methods section and supplementary materials for DNA extraction and sequencing protocols.
- Code Sharing : Use version-controlled pipelines (e.g., GitHub repositories) for bioinformatics workflows.
- Data Validation : Compare alpha/beta diversity metrics with the original study to detect deviations. Reproducibility checklists, such as those from the EQUATOR Network, should guide reporting standards .
Q. How can researchers validate A 887826 findings in a novel experimental model (e.g., poultry under antibiotic-free regimes)?
Design a controlled trial with:
- Independent Variables : Probiotic administration vs. antibiotics.
- Dependent Variables : Microbial community structure and growth metrics.
- Confounders : Control for feed composition and environmental stressors. Use permutation-based statistical tests (e.g., PERMANOVA) to assess significance and ensure sample sizes are justified via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
